2,5-Difluorobenzenesulfonic acid
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Overview
Description
2,5-Difluorobenzenesulfonic acid is an organic compound with the molecular formula C6H4F2O3S. It is a derivative of benzenesulfonic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluorobenzenesulfonic acid typically involves the sulfonation of 2,5-difluorobenzene. This can be achieved by reacting 2,5-difluorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and distillation ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in oxidation-reduction reactions, leading to the formation of different sulfonate derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different sulfonate derivatives .
Scientific Research Applications
2,5-Difluorobenzenesulfonic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluorobenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzenesulfonic acid
- 3,4-Difluorobenzenesulfonic acid
- 2-Fluorobenzenesulfonic acid
Uniqueness
2,5-Difluorobenzenesulfonic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical properties and reactivity. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C6H4F2O3S |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2,5-difluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |
InChI Key |
CNPUEAMWQSQQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)O)F |
Origin of Product |
United States |
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